molecular formula C6H9N3S B2393712 3-cyclopropyl-N-methyl-1,2,4-thiadiazol-5-amine CAS No. 1490563-74-0

3-cyclopropyl-N-methyl-1,2,4-thiadiazol-5-amine

Cat. No.: B2393712
CAS No.: 1490563-74-0
M. Wt: 155.22
InChI Key: WFKYPNRRCSREOZ-UHFFFAOYSA-N
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Description

3-Cyclopropyl-N-methyl-1,2,4-thiadiazol-5-amine is a chemical compound with the molecular formula C6H9N3S. It belongs to the class of thiadiazoles, which are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-cyclopropyl-N-methyl-1,2,4-thiadiazol-5-amine typically involves the reaction of cyclopropylamine with methyl isothiocyanate, followed by cyclization with hydrazine derivatives. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process .

Industrial Production Methods: the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions: 3-Cyclopropyl-N-methyl-1,2,4-thiadiazol-5-amine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-Cyclopropyl-N-methyl-1,2,4-thiadiazol-5-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-cyclopropyl-N-methyl-1,2,4-thiadiazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes .

Comparison with Similar Compounds

    1,3,4-Thiadiazole: A parent compound with similar structural features but lacking the cyclopropyl and N-methyl substituents.

    2-Amino-1,3,4-thiadiazole: Another derivative with an amino group at the 2-position instead of the 5-position.

Uniqueness: 3-Cyclopropyl-N-methyl-1,2,4-thiadiazol-5-amine is unique due to the presence of the cyclopropyl and N-methyl groups, which can influence its chemical reactivity and biological activity. These substituents can enhance the compound’s stability, solubility, and interaction with molecular targets, making it a valuable compound for various applications .

Properties

IUPAC Name

3-cyclopropyl-N-methyl-1,2,4-thiadiazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3S/c1-7-6-8-5(9-10-6)4-2-3-4/h4H,2-3H2,1H3,(H,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFKYPNRRCSREOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC(=NS1)C2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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